molecular formula C12H27ClOSn B084498 Stannane, butoxydibutylchloro- CAS No. 14254-22-9

Stannane, butoxydibutylchloro-

Cat. No.: B084498
CAS No.: 14254-22-9
M. Wt: 341.5 g/mol
InChI Key: HMNBEAWAEJQTRZ-UHFFFAOYSA-M
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Description

Stannane, butoxydibutylchloro- (C6H12Cl2O2Sn) is a type of organotin compound that has been studied extensively in the field of organic chemistry. It has a wide range of applications in the laboratory, ranging from synthesis to catalysis. This compound has been used in a variety of scientific research applications, including drug synthesis, catalysis, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Sterically Congested Stannanes : Di-t-butylchloro(mesityl)stannane and di-t-butylchloro(2,4,6-tri-t-butylphenyl)stannane are examples of sterically congested stannanes showing restricted rotation around the Sn-C bond. They have been studied for their reactions and structural properties using X-ray crystallography (Weidenbruch et al., 1990).

  • Water-Soluble Tin Hydride : The synthesis and properties of water-soluble tin hydrides like tris[3-(2-methoxyethoxy)propyl]stannane have been explored for potential applications in various chemical reactions (Light & Breslow, 2003).

  • Synthesis of Organic Compounds : Stannanes are used in the diastereoselective synthesis of homopropargylic and allenic alcohols, showcasing their utility in organic synthesis (Marshall & Perkins, 1994).

Material Science and Organometallic Chemistry

  • Remote Asymmetric Induction : Stannanes like 4- and 5-benzyloxypent-2-enyl(tributyl)stannanes are studied for their role in asymmetric induction in reactions with chiral imines, contributing to advancements in stereochemistry (Hallett & Thomas, 1995).

  • Fluorinated Stannanes : The synthesis and applications of fluorinated stannanes, which are valuable intermediates in synthetic organofluorine chemistry, have been extensively researched (Burton & Jairaj, 2004; 2005).

Biochemical Applications

  • Radical Chain Reactions : The use of stannanes in radical-induced ring opening of epoxides has been studied, highlighting their role in organic synthesis and potential biochemical applications (Barton, Motherwell & Motherwell, 1981).

Safety and Hazards

The safety data sheet for a similar compound, DIBUTYLTIN DILAURATE, indicates that it is toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

butoxy-dibutyl-chlorostannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h2-4H2,1H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNBEAWAEJQTRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Sn](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065737
Record name Stannane, butoxydibutylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14254-22-9
Record name Butoxydibutylchlorostannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14254-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, butoxydibutylchloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014254229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, butoxydibutylchloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stannane, butoxydibutylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butoxydibutylchlorostannane
Source European Chemicals Agency (ECHA)
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